molecular formula C13H26O5Si B3046900 2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI) CAS No. 132251-59-3

2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI)

Cat. No.: B3046900
CAS No.: 132251-59-3
M. Wt: 290.43 g/mol
InChI Key: GWKBSZQPLYRAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI): is an organosilane compound with the molecular formula C13H26O5Si and a molecular weight of 290.43 g/mol . This compound is known for its unique properties, which make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 6-(trimethoxysilyl)hexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester involves the formation of covalent bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong, stable bonds that enhance the properties of the materials .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

6-trimethoxysilylhexyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5Si/c1-12(2)13(14)18-10-8-6-7-9-11-19(15-3,16-4)17-5/h1,6-11H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKBSZQPLYRAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622780
Record name 6-(Trimethoxysilyl)hexyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132251-59-3
Record name 6-(Trimethoxysilyl)hexyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI)
Reactant of Route 2
2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI)
Reactant of Route 3
2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI)
Reactant of Route 4
Reactant of Route 4
2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI)
Reactant of Route 5
Reactant of Route 5
2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Propenoic acid, 2-methyl-, 6-(trimethoxysilyl)hexyl ester (9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.